

What are the physicochemical properties of Argentine alkaloid?

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Physicochemical Properties of Hyoscyamine: A Technical Guide

Executive Summary: The term "**Argentine** alkaloid" is a general classification and does not refer to a specific chemical compound. This guide focuses on the physicochemical properties of L-Hyoscyamine, a prominent tropane alkaloid found in various plants of the Solanaceae family, which are native to or cultivated in Argentina, including species like Datura stramonium and Atropa belladonna.[1][2][3] Hyoscyamine is the levorotatory isomer of atropine and exhibits significant anticholinergic activity.[1][2][4] This document provides a comprehensive overview of its key physicochemical characteristics, detailed experimental protocols for their determination, and visual diagrams to illustrate its structure and analytical workflows.

Chemical and Physical Properties

Hyoscyamine is a white, crystalline powder, often appearing as silky, tetragonal needles when crystallized from alcohol.[1] It is known to be affected by light and heat and can be easily racemized to form atropine.[1]

The quantitative physicochemical properties of L-Hyoscyamine are summarized in the table below for easy reference and comparison.



Property	Value	Conditions / Notes	Source(s)
Molecular Formula	C17H23NO3	[4][5]	
Molecular Weight	289.37 g/mol	[4][5]	_
Melting Point	108.5 °C	[1][2][4][5][6]	_
Boiling Point	431.53 °C	Rough estimate	[5]
рКа	9.7	at 21 °C	[5][6]
Optical Rotation [α]D	-21.0°	at 20 °C in alcohol	[1]
Water Solubility	3.56 g/L (3560 mg/L)	at 20 °C, pH 9.5	[2][4]
1 g in 281 mL	[1][6]		
Solubility in Organic Solvents	Freely soluble in alcohol and chloroform.	[1][5][6]	
1 g in 69 mL of ether	[1][6]		_
1 g in 150 mL of benzene	[1][6]	_	
LogS	-1.91	[1][4]	
Appearance	White crystalline powder; Silky, tetragonal needles	[1]	

Spectroscopic analysis is crucial for the identification and quantification of hyoscyamine.

- UV-Vis Spectroscopy: In methanol, hyoscyamine exhibits maximum absorption at wavelengths (λmax) of 252 nm, 258 nm, and 264 nm.[1][6]
- Mass Spectrometry: Key mass spectral peaks for hyoscyamine have been identified at m/z values of 83, 94, 124, 140, and 289.[1]
- NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used for the structural elucidation and enantiomeric differentiation of hyoscyamine.[7][8][9][10]



Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard pharmacopeial methods and established scientific literature.

The melting range of a substance is a critical indicator of its purity. The USP <741> method provides a standardized procedure.[11][12][13]

Apparatus:

- Melting range apparatus (e.g., oil bath or metal block).
- Capillary tubes (0.8-1.2 mm internal diameter).
- Calibrated thermometer or temperature sensor.
- USP Melting Point Reference Standards for calibration.[11]

Procedure:

- Sample Preparation: Gently pulverize the dry hyoscyamine sample to a fine powder.
- Capillary Loading: Charge the capillary tube with the powdered sample to a height of 2-4 mm by tapping the tube on a hard surface.
- Apparatus Setup: Place the charged capillary tube in the melting point apparatus.
- Heating: Heat the apparatus at a controlled rate. Within 10°C of the expected melting point (108.5°C), reduce the heating rate to approximately 1-2°C per minute.[14]
- Observation: Record the temperature at which the substance is first observed to collapse or form a visible liquid (the lower limit of the range) and the temperature at which it is completely melted (the upper limit of the range).[11][12]

Solubility is a fundamental property influencing bioavailability and formulation.

Apparatus:



- Analytical balance.
- Volumetric flasks and pipettes.
- Constant temperature bath or shaker.
- pH meter.
- Filtration apparatus (e.g., syringe filters).
- Analytical instrument for quantification (e.g., HPLC-UV).

Procedure (Equilibrium Solubility Method):

- Sample Preparation: Add an excess amount of hyoscyamine to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed container.
- Equilibration: Agitate the mixture in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the mixture to stand, permitting the undissolved solid to settle. Filter an aliquot of the supernatant to remove any solid particles.
- Quantification: Dilute the clear filtrate to an appropriate concentration and analyze it using a
 validated analytical method, such as HPLC-UV, to determine the concentration of dissolved
 hyoscyamine.[15][16]
- Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

The pKa value is essential for understanding the ionization state of a drug at different physiological pH values.[17]

Apparatus:

- UV-Vis spectrophotometer.
- Matched quartz cuvettes.



- pH meter.
- Volumetric glassware.

Procedure:

- Solution Preparation: Prepare a stock solution of hyoscyamine in a suitable solvent (e.g., methanol or water).
- Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
- Spectral Measurement: For each buffer solution, add a small, constant volume of the hyoscyamine stock solution to a known volume of the buffer. Record the UV absorbance spectrum over the relevant wavelength range (e.g., 220-300 nm).[18][19][20]
- Data Analysis: Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.
- pKa Calculation: The pKa is the pH at which the concentrations of the ionized and un-ionized forms are equal. This can be determined from the midpoint of the resulting sigmoidal curve.
 The Henderson-Hasselbalch equation can be applied for precise calculation.[17][21]

Visualizations

Diagrams created using Graphviz provide clear visual representations of the chemical structure and experimental workflows.



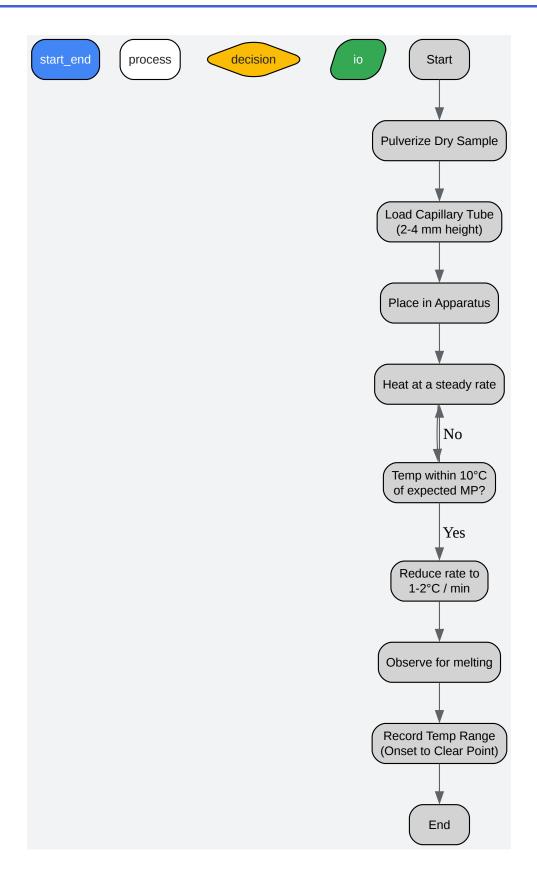
Chemical Structure of L-Hyoscyamine

C₁₇H₂₃NO₃

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Caption: Chemical Structure of L-Hyoscyamine.





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Caption: Experimental Workflow for Melting Point Determination.



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